molecular formula C20H26N4O4 B2453038 1-[6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide CAS No. 896382-96-0

1-[6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide

Cat. No. B2453038
CAS RN: 896382-96-0
M. Wt: 386.452
InChI Key: LKZBXLKGYCTHNU-UHFFFAOYSA-N
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Description

1-[6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide, also known as C16 or C16H, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

  • Compounds similar to 1-[6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide have demonstrated potential antimicrobial activity. For instance, N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives showed efficacy against various bacterial and fungal strains, including antibiotic-resistant E. coli (Babu, Srinivasulu, & Kotakadi, 2015).

Inotropic Activity in Cardiac Applications

  • Derivatives such as 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides were synthesized and showed positive inotropic activity, indicating potential for cardiac therapeutic applications (Liu, Yu, Quan, Cui, & Piao, 2009).

Antibacterial Evaluation

  • Another research synthesized and evaluated 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives for their antibacterial properties against various bacterial strains (Selvakumar & Elango, 2017).

Antihypertensive Potential

  • Certain piperidine derivatives with quinazoline rings, akin to the compound , were tested and found to produce significant hypotension, suggesting their application as antihypertensive agents (Takai et al., 1986).

Interaction with Cannabinoid Receptors

  • Research on a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, indicated its potent and selective antagonism of the CB1 cannabinoid receptor, which could have implications for neurological research (Shim et al., 2002).

Antiproliferative and Tubulin Inhibitor Properties

  • A study found that 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a chemical class related to the compound, acted as antiproliferative agents and tubulin inhibitors, indicating potential in cancer therapy (Krasavin et al., 2014).

Future Directions

Future research could focus on the synthesis of 1-benzylsubstituted derivatives of similar compounds and determination of affinity to GABAergic biotargets with the following anticonvulsant activity estimation using PTZ-induced seizures model in mice .

properties

IUPAC Name

1-[6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c21-18(26)14-9-12-23(13-10-14)17(25)8-2-1-5-11-24-19(27)15-6-3-4-7-16(15)22-20(24)28/h3-4,6-7,14H,1-2,5,8-13H2,(H2,21,26)(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZBXLKGYCTHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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